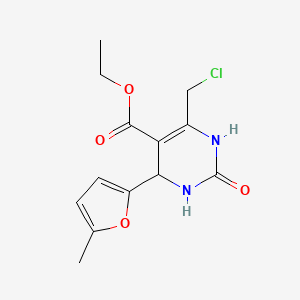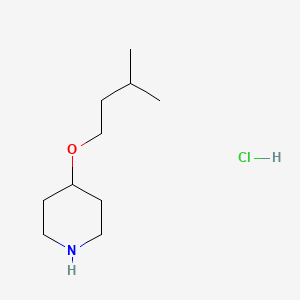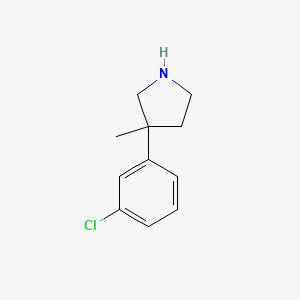
3-(3-Chlorphenyl)-3-methylpyrrolidin
Übersicht
Beschreibung
3-(3-Chlorophenyl)-3-methylpyrrolidine is a useful research compound. Its molecular formula is C11H14ClN and its molecular weight is 195.69 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-(3-Chlorophenyl)-3-methylpyrrolidine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3-Chlorophenyl)-3-methylpyrrolidine including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Antiepileptische und Antiemetische Aktivität
Strukturell verwandte Verbindungen zu 3-(3-Chlorphenyl)-3-methylpyrrolidin wurden synthetisiert und auf ihr Potenzial als Antiepileptika und Antiemetika untersucht. Diese Verbindungen zeigten vielversprechende Ergebnisse in Tiermodellen für Epilepsie und Schmerz, was auf ihre potenzielle Verwendung bei der Behandlung von neurologischen Erkrankungen hindeutet .
Entkopplung der oxidativen Phosphorylierung
Derivate von 3-(3-Chlorphenyl) wurden als Entkoppler der oxidativen Phosphorylierung verwendet. Diese Anwendung ist bedeutsam für die Untersuchung der Mitochondrienfunktion und Bioenergetik sowie für die Entwicklung therapeutischer Mittel, die auf mitochondriale Wege abzielen .
Wirkmechanismus
Target of action
Compounds like “3-(3-Chlorophenyl)-3-methylpyrrolidine” often interact with protein targets in the body, such as enzymes or receptors. The specific target would depend on the exact structure of the compound and its functional groups .
Mode of action
The compound might bind to its target, causing a conformational change that alters the target’s activity. This could result in the inhibition or activation of the target, leading to downstream effects .
Biochemical pathways
The affected pathways would depend on the specific target of the compound. For example, if the compound targets an enzyme involved in a specific metabolic pathway, it could disrupt that pathway and affect the production of certain metabolites .
Pharmacokinetics
The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as its size, charge, and hydrophobicity could influence how well it is absorbed, how it is distributed in the body, how it is metabolized, and how it is excreted .
Result of action
The molecular and cellular effects of the compound’s action would depend on its specific target and mode of action. For example, if the compound inhibits an enzyme, it could lead to a decrease in the production of a certain metabolite, which could have various downstream effects .
Action environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, certain compounds might be more effective at certain pH levels, or their stability might be affected by high temperatures .
Biochemische Analyse
Biochemical Properties
3-(3-Chlorophenyl)-3-methylpyrrolidine plays a significant role in biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with serotonin receptors, particularly the 5-HT2C receptor . This interaction is crucial as it can influence various physiological processes, including mood regulation and appetite control. The compound acts as an agonist, binding to the receptor and mimicking the action of serotonin, thereby activating the receptor and triggering downstream signaling pathways.
Cellular Effects
The effects of 3-(3-Chlorophenyl)-3-methylpyrrolidine on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its interaction with serotonin receptors can lead to changes in intracellular calcium levels, which are vital for various cellular functions . Additionally, it has been shown to affect mitochondrial function, leading to alterations in energy production and metabolic processes .
Molecular Mechanism
At the molecular level, 3-(3-Chlorophenyl)-3-methylpyrrolidine exerts its effects through several mechanisms. It binds to specific biomolecules, such as serotonin receptors, and activates them. This activation can lead to the inhibition or activation of various enzymes, resulting in changes in gene expression and cellular function . The compound’s ability to modulate receptor activity and influence intracellular signaling pathways is central to its biochemical effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 3-(3-Chlorophenyl)-3-methylpyrrolidine can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound can induce mitochondrial dysfunction over time, leading to changes in cellular energy production and metabolic processes . Additionally, its stability in various experimental conditions can affect its efficacy and potency in biochemical assays.
Dosage Effects in Animal Models
The effects of 3-(3-Chlorophenyl)-3-methylpyrrolidine vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating neurotransmitter activity and improving mood . At higher doses, it can lead to toxic or adverse effects, including neurotoxicity and hepatotoxicity . Understanding the dosage-dependent effects of this compound is crucial for its potential therapeutic applications.
Metabolic Pathways
3-(3-Chlorophenyl)-3-methylpyrrolidine is involved in several metabolic pathways. It interacts with enzymes and cofactors that are essential for its metabolism and clearance from the body. The compound’s metabolism can influence its bioavailability and efficacy in biochemical assays . Additionally, its effects on metabolic flux and metabolite levels can provide insights into its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 3-(3-Chlorophenyl)-3-methylpyrrolidine within cells and tissues are critical for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes and its accumulation in specific tissues . Understanding these interactions can provide insights into the compound’s pharmacokinetics and its potential therapeutic applications.
Subcellular Localization
The subcellular localization of 3-(3-Chlorophenyl)-3-methylpyrrolidine is essential for its activity and function. The compound may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . Its localization can influence its interactions with biomolecules and its effects on cellular processes.
Eigenschaften
IUPAC Name |
3-(3-chlorophenyl)-3-methylpyrrolidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14ClN/c1-11(5-6-13-8-11)9-3-2-4-10(12)7-9/h2-4,7,13H,5-6,8H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAGYCAIZVKFHJY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNC1)C2=CC(=CC=C2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


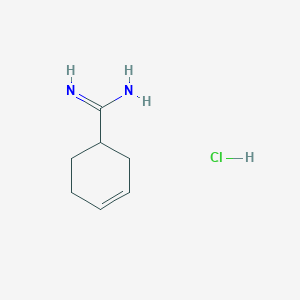
![2-[(Propan-2-yl)amino]propanoic acid hydrochloride](/img/structure/B1453989.png)

![4-[2-(Chloromethyl)-1,3-oxazol-5-yl]benzonitrile](/img/structure/B1453992.png)
![6-Chloro-3-cyclobutyl-[1,2,4]triazolo[4,3-B]pyridazine](/img/structure/B1453993.png)
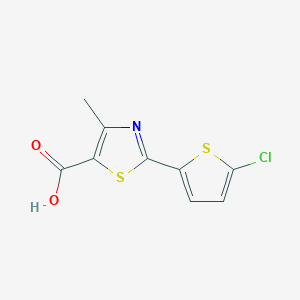
![1-[2-(4-Chlorophenyl)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B1453996.png)
![4-(2,3-dichlorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1453997.png)

![1-({3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}methyl)piperazine dihydrochloride](/img/structure/B1454002.png)
![4-(2,5-difluorophenyl)-4,5,6,7-tetrahydro-3H-imidazo[4,5-c]pyridine](/img/structure/B1454004.png)

